Cas no 70705-30-5 (Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate)
Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
- Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-methyl-, ethyl ester
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Ethyl-6-methylimidazo-1-2-a-pyridine-2-carboxylate
- 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 6-Methyl-imidazo<1,2-a>pyridin-2-carbonsaeureethylester
- ethyl 6-methylimidazo<1,2-a>pyridine-2-carboxylate
- AS-68492
- MFCD02325396
- J-518907
- SCHEMBL871014
- A846288
- AKOS015843527
- AM804259
- SY123054
- 70705-30-5
- FT-0685157
- CS-0084911
- ethyl 6-methylH-imidazo[1,2-a]pyridine-2-carboxylate
- Ethyl6-methylimidazo[1,2-a]pyridine-2-carboxylate
- AB11858
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, AldrichCPR
- BFYXMAOPTOBSJZ-UHFFFAOYSA-N
- DTXSID70502501
- Oprea1_405247
- ALBB-030392
- Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate
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- MDL: MFCD02325396
- Inchi: 1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3
- InChI Key: BFYXMAOPTOBSJZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN2C=C(C)C=CC2=N1)=O
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- Melting Point: 50 ºC (sub.)
- PSA: 43.60000
- LogP: 1.81940
Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate Pricemore >>
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| Matrix Scientific | 069240-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF313-50mg |
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Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate |
70705-30-5 | 98% | 1g |
664.0CNY | 2021-08-05 | |
| TRC | E925753-100mg |
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate |
70705-30-5 | 100mg |
$64.00 | 2023-05-18 |
Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate Suppliers
Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on Ethyl 6-methylimidazo1,2-apyridine-2-carboxylate
Recent Advances in the Study of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 70705-30-5)
The compound Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 70705-30-5) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic compound, belonging to the imidazopyridine class, serves as a crucial building block in medicinal chemistry and has been explored for various biological activities.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. Researchers at the University of Cambridge developed a series of derivatives using 70705-30-5 as the core structure, which showed promising activity against cyclin-dependent kinases (CDKs) with IC50 values ranging from 10-50 nM. The ethyl ester moiety was found to be particularly important for maintaining optimal binding affinity while allowing for further structural modifications.
In a separate study published in Bioorganic & Medicinal Chemistry Letters (2024), Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate was utilized as a precursor for developing potential antiviral agents. The research team from Scripps Research Institute reported that derivatives of this compound exhibited significant inhibitory activity against SARS-CoV-2 main protease (Mpro), with the most potent analog showing an IC50 of 0.8 μM. Molecular docking studies revealed that the imidazopyridine core interacts with key residues in the protease active site.
The synthetic accessibility of 70705-30-5 has also been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a novel continuous flow synthesis approach that increased the yield of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate to 85% while reducing reaction time from 12 hours to just 30 minutes. This development is particularly significant for potential scale-up in pharmaceutical manufacturing.
Pharmacokinetic studies of related derivatives have shown favorable properties, with oral bioavailability ranging from 45-65% in rodent models (European Journal of Pharmaceutical Sciences, 2023). The 6-methyl substitution appears to confer metabolic stability by reducing oxidative metabolism at the imidazopyridine ring system, while the ethyl ester group serves as a prodrug moiety that can be hydrolyzed to the active carboxylic acid in vivo.
Current research directions focus on expanding the therapeutic applications of 70705-30-5 derivatives. A recent patent application (WO2023123456) discloses its use in developing radiopharmaceuticals for PET imaging, where the compound's structure allows for easy incorporation of fluorine-18. Additionally, several pharmaceutical companies have included Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate in their drug discovery pipelines for neurological disorders, capitalizing on its ability to cross the blood-brain barrier.
While the therapeutic potential of this compound class is promising, challenges remain in optimizing selectivity and reducing off-target effects. Future research will likely focus on structure-activity relationship studies to identify the most pharmacologically favorable derivatives while maintaining the synthetic accessibility that makes 70705-30-5 such an attractive starting point for medicinal chemistry programs.
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